molecular formula C16H9ClN2Na2O8S2 B13407730 Mordant Blue 9

Mordant Blue 9

Cat. No.: B13407730
M. Wt: 502.8 g/mol
InChI Key: FBNOWTWLVCWGCZ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Mordant Blue 9 is synthesized through a diazotization reaction followed by azo coupling. The process begins with the diazotization of 5-chloro-2-hydroxy-3-sulfophenylamine in the presence of sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with 5-hydroxy-1-naphthalenesulfonic acid under alkaline conditions to form the final product .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale diazotization and coupling reactions. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is isolated through filtration, washed, and dried to obtain the dye in its solid form .

Chemical Reactions Analysis

Types of Reactions: Mordant Blue 9 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mordant Blue 9 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Mordant Blue 9 involves its ability to form stable complexes with metal ions. The dye binds to metal ions through its sulfonic acid and hydroxyl groups, forming a coordination complex. This complexation enhances the dye’s affinity for fibers and improves its colorfastness .

Comparison with Similar Compounds

Uniqueness: Mordant Blue 9 is unique due to its specific chemical structure, which allows it to form strong complexes with metal ions, resulting in excellent colorfastness and stability. Its vibrant blue color and versatility in various applications make it a valuable dye in both research and industry .

Properties

Molecular Formula

C16H9ClN2Na2O8S2

Molecular Weight

502.8 g/mol

IUPAC Name

disodium;6-[(5-chloro-2-hydroxy-4-sulfonatophenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonate

InChI

InChI=1S/C16H11ClN2O8S2.2Na/c17-10-6-12(13(20)7-15(10)29(25,26)27)19-18-11-5-4-8-9(16(11)21)2-1-3-14(8)28(22,23)24;;/h1-7,20-21H,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2

InChI Key

FBNOWTWLVCWGCZ-UHFFFAOYSA-L

Canonical SMILES

C1=CC2=C(C=CC(=C2O)N=NC3=CC(=C(C=C3O)S(=O)(=O)[O-])Cl)C(=C1)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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